

Structural Validation of 4-(Methylsulfonyl)benzaldehyde: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: *4-(Methylsulfonyl)benzaldehyde*

Cat. No.: B046332

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For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is fundamental to understanding its function and properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state.^{[1][2]} This guide provides a comprehensive comparison of the structural validation of **4-(Methylsulfonyl)benzaldehyde** using X-ray crystallography alongside other common spectroscopic techniques.

Primary Method: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing a three-dimensional map of electron density within a crystal.^[1] From this map, atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision.^[2] The crystal structure of **4-(Methylsulfonyl)benzaldehyde** has been determined and reported, revealing a monoclinic crystal system.^{[3][4]} In its crystalline form, molecules are linked into a three-dimensional array through intermolecular C—H \cdots O hydrogen bonds.^{[3][4]}

- Crystal Growth: Single crystals of **4-(Methylsulfonyl)benzaldehyde** suitable for X-ray diffraction were obtained by dissolving 0.1 g of the compound in 20 ml of acetonitrile. The solution was allowed to undergo spontaneous evaporation at room temperature, yielding suitable single crystals.^{[3][4]}

- Data Collection: A suitable crystal (e.g., $0.30 \times 0.20 \times 0.20$ mm) was mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4).^[3] The crystal was maintained at a constant temperature (293 K) while being exposed to a monochromatic X-ray beam (Mo K α radiation, $\lambda = 0.71073$ Å).^[4] A total of 1643 reflections were measured.^{[3][4]}
- Structure Solution and Refinement: The collected diffraction data was processed and corrected for absorption.^[3] The structure was solved using direct methods. The final model was refined against all reflections, with hydrogen atoms placed in geometrically calculated positions.^{[3][4]}

The quantitative data obtained from the single-crystal X-ray diffraction analysis of **4-(Methylsulfonyl)benzaldehyde** is summarized below.

Parameter	Value ^{[3][4]}
Chemical Formula	C ₈ H ₈ O ₃ S
Formula Weight	184.20 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.1280 (12)
b (Å)	8.0400 (16)
c (Å)	16.734 (3)
β (°)	90.07 (3)
Volume (Å ³)	824.5 (3)
Z	4
Temperature (K)	293
Radiation (Å)	Mo K α (0.71073)
R-factor (gt)	0.034
wR-factor	0.126

Alternative Structural Characterization Methods

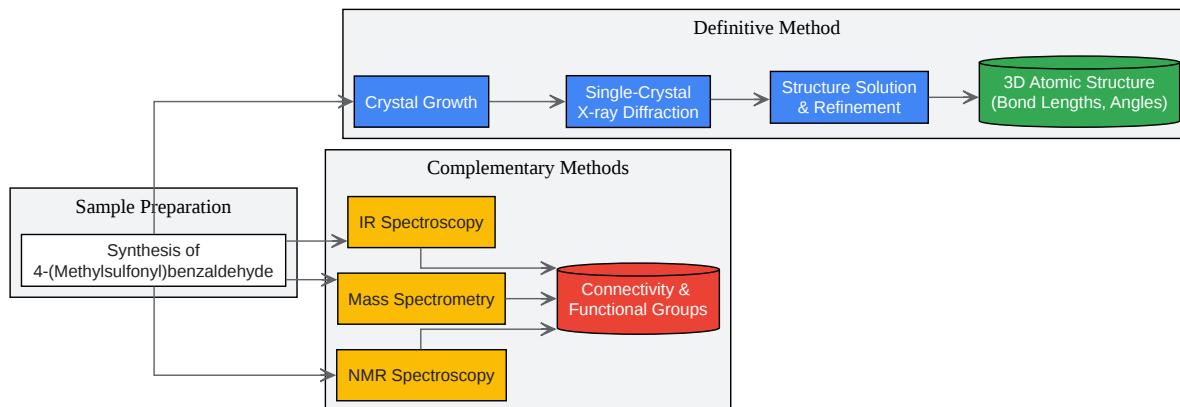
While X-ray crystallography is the gold standard for solid-state structure determination, other spectroscopic methods provide complementary and essential data for comprehensive characterization, especially in solution or when suitable crystals cannot be obtained.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl_3). ^1H and ^{13}C NMR spectra would be acquired on a spectrometer. The chemical shifts, coupling constants, and integration of the signals would be analyzed to confirm the connectivity and chemical environment of atoms.
- Mass Spectrometry (MS): Mass spectra can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The compound is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]
- Infrared (IR) Spectroscopy: A sample is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational frequencies of functional groups within the molecule. This technique is useful for identifying the presence of key groups like carbonyls (C=O) and sulfonyls (S=O).[7]

Technique	Information Provided	Experimental Data for 4-(Methylsulfonyl)benzaldehyde
Mass Spectrometry	Molecular weight and elemental formula.	Molecular Formula: <chem>C8H8O3S</chem> [5][6][8] Molecular Weight: 184.21 g/mol [5][6] Exact Mass: 184.019415 g/mol [5][6]
IR Spectroscopy	Presence of functional groups.	Asymmetrical Sulfonyl Stretch: 1322 cm ⁻¹ [4] The presence of aldehyde C=O and C-H stretches, as well as aromatic C=C vibrations, would also be expected.
¹ H NMR Spectroscopy	Electronic environment and connectivity of protons.	Expected Signals: A singlet for the aldehyde proton (~10 ppm), signals in the aromatic region (7-8.5 ppm) for the benzene ring protons, and a singlet for the methyl group protons (~3 ppm).
¹³ C NMR Spectroscopy	Carbon skeleton framework.	Expected Signals: A signal for the aldehyde carbon (~190 ppm), aromatic carbons (120-150 ppm), and the methyl carbon (~45 ppm).

Visualizations

The following diagrams illustrate the experimental workflow for structural validation and the resulting molecular connectivity of **4-(Methylsulfonyl)benzaldehyde**.



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Caption: Workflow comparing X-ray crystallography with other spectroscopic methods.

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